2,6-DI-Tert-butyl-4-thiocyanato-phenol
Description
2,6-Di-Tert-butyl-4-thiocyanato-phenol is a phenolic derivative characterized by two bulky tert-butyl groups at the 2- and 6-positions of the aromatic ring and a thiocyanate (-SCN) substituent at the 4-position. This structural configuration imparts unique chemical properties, including enhanced steric hindrance and electronic effects.
Properties
CAS No. |
3957-71-9 |
|---|---|
Molecular Formula |
C15H21NOS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C15H21NOS/c1-14(2,3)11-7-10(18-9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3 |
InChI Key |
DTXYORKWCOQPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (CAS 128-39-2)
- Substituents : Methyl group at the 4-position.
- Thiocyanate may enhance metal-chelating properties, which could broaden applications in catalysis or corrosion inhibition. Methyl-substituted analogs exhibit higher thermal stability in non-polar matrices (e.g., polyethylene), whereas the thiocyanate derivative may perform better in polar solvents .
2-(tert-Butyl)-4,6-dimethylphenol (CAS 88-18-6)
- Substituents : Methyl groups at 4- and 6-positions, tert-butyl at 2-position.
- Key Differences: Reduced steric hindrance around the phenolic -OH group compared to the 2,6-di-tert-butyl configuration, leading to faster radical scavenging but lower long-term stability.
2,4-Di-tert-butyl-6-methylphenol (CAS 57354-65-1)
- Substituents : tert-Butyl groups at 2- and 4-positions, methyl at 6-position.
- The 4-thiocyanate group may increase solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to the methyl-substituted analog .
4-(tert-Butyl)-2,6-diisopropylphenol (CAS 616-55-7)
- Substituents : Isopropyl groups at 2- and 6-positions, tert-butyl at 4-position.
- Key Differences: Isopropyl groups are less bulky than tert-butyl, resulting in lower steric protection of the phenolic -OH group. The thiocyanate substituent in the target compound may enable covalent bonding with sulfur-containing polymers, offering advantages in rubber or adhesive formulations .
Data Table: Structural and Hypothetical Property Comparison
| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties (Hypothetical) |
|---|---|---|---|---|
| 2,6-Di-Tert-butyl-4-thiocyanato-phenol | - | 2,6-(tert-butyl); 4-(SCN) | ~280.4 | High polarity, moderate thermal stability |
| 2,6-Di-tert-butyl-4-methylphenol | 128-39-2 | 2,6-(tert-butyl); 4-(CH₃) | 220.35 | High thermal stability, low solubility |
| 2-(tert-Butyl)-4,6-dimethylphenol | 88-18-6 | 2-(tert-butyl); 4,6-(CH₃) | 178.27 | Fast radical scavenging, volatile |
| 2,4-Di-tert-butyl-6-methylphenol | 57354-65-1 | 2,4-(tert-butyl); 6-(CH₃) | 234.37 | Asymmetric structure, low crystallinity |
| 4-(tert-Butyl)-2,6-diisopropylphenol | 616-55-7 | 2,6-(isopropyl); 4-(tert-butyl) | 250.39 | Moderate steric hindrance, flexible |
Notes and Limitations
- Data Gaps : Experimental data on the target compound’s antioxidant efficiency, solubility, and thermal stability are scarce. Comparisons rely on structural analogies and substituent effects.
- Contradictions : While thiocyanate’s electron-withdrawing nature may reduce radical-scavenging activity in some contexts, its metal-binding ability could enhance stabilization in others. Further studies are needed to resolve this .
- Research Opportunities: Synthesis and testing of this compound in polymer matrices or biological systems (e.g., enzyme inhibition) are recommended.
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